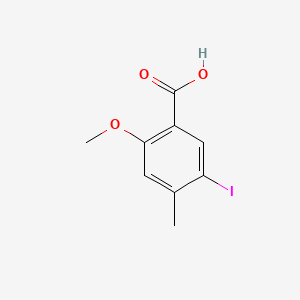

5-Iodo-2-methoxy-4-methylbenzoic acid

Übersicht

Beschreibung

5-Iodo-2-methoxy-4-methylbenzoic acid is a chemical compound with the molecular formula C9H9IO3 and a molecular weight of 292.07 . It is used for research and development purposes .

Molecular Structure Analysis

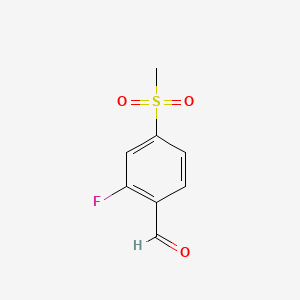

The molecular structure of 5-Iodo-2-methoxy-4-methylbenzoic acid consists of a benzene ring with iodine, methoxy, and methyl groups attached to it . The exact positions of these groups on the benzene ring can be inferred from the name of the compound.Physical And Chemical Properties Analysis

5-Iodo-2-methoxy-4-methylbenzoic acid is a solid . It has a molecular weight of 292.07 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

5-Iodo-2-methoxy-4-methylbenzoic acid serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions. The compound's unique structure, featuring a halogen (iodine), allows it to undergo Suzuki cross-coupling reactions to form biaryl structures, an essential process in the development of complex organic molecules. For example, its reactivity was demonstrated in the Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates, highlighting its potential in synthesizing biaryls with significant yields using palladium-catalyzed processes (H. Chaumeil, S. Signorella, & C. L. Drian, 2000).

Anticancer Activity

A notable application in biomedical research involves the synthesis of new compounds with potential anticancer properties. 5-Iodo-2-methoxy-4-methylbenzoic acid was used as a starting material in the synthesis of a heterocycle compound, which exhibited promising in vitro anticancer activity against human lung cancer cells. This suggests that derivatives of 5-Iodo-2-methoxy-4-methylbenzoic acid may serve as potential anticancer agents, marking a significant contribution to medicinal chemistry and oncology research (L. Zhou et al., 2020).

Corrosion Inhibition

In the field of materials science, derivatives of 5-Iodo-2-methoxy-4-methylbenzoic acid have been investigated for their corrosion inhibition properties. An isoxazole derivative, studied for its effectiveness as a corrosion inhibitor for mild steel in acidic environments, demonstrates the broader utility of compounds related to 5-Iodo-2-methoxy-4-methylbenzoic acid. These findings indicate potential applications in developing environmentally friendly corrosion inhibitors for protecting metals and alloys (J. Aslam et al., 2020).

Antifungal Activities

The compound's derivatives have also shown significant antifungal activities against plant pathogens, suggesting its potential as a lead compound in developing new antifungal agents. This application is critical in addressing challenges in agriculture and food security by providing a basis for developing novel fungicides to protect crops from fungal diseases (Xiao-Long Yang et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-iodo-2-methoxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-5-3-8(13-2)6(9(11)12)4-7(5)10/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSRDJONMBQQAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676307 | |

| Record name | 5-Iodo-2-methoxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-2-methoxy-4-methylbenzoic acid | |

CAS RN |

1241674-09-8 | |

| Record name | 5-Iodo-2-methoxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Fluoro-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B581399.png)

![(E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B581412.png)